2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
Overview
Description
2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C12H8N4O2 . It has an average mass of 240.217 Da and a monoisotopic mass of 240.064728 Da .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives has been reported in various studies . For instance, one study reported a synthesis method involving a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .Molecular Structure Analysis
The molecular structure of this compound consists of a fused imidazo[1,2-a]pyrimidine ring attached to a 4-nitrophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, imidazo[1,2-a]pyrimidines in general have been reported to undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the search results .Scientific Research Applications
Chemical-Genetic Profiling and Cellular Processes
Imidazo[1,2-a]pyrimidines, including derivatives close to 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, have been shown to target essential, conserved cellular processes. Chemical-genetic profiling in Saccharomyces cerevisiae revealed distinct mechanisms of action for closely related compounds, affecting mitochondrial functions and DNA integrity. This suggests potential applications in studying cell physiology and developing chemotherapeutic agents (Yu et al., 2008).
Antineoplastic Activity
Compounds within the imidazo[1,2-a]pyrimidine family have shown variable degrees of antineoplastic activity against different cancer cell lines, indicating their potential as cancer therapeutics. A study on substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives highlighted this potential, demonstrating the utility of these compounds in developing new anticancer drugs (Abdel-Hafez, 2007).
Synthetic Chemistry and Drug Development
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, used in the synthesis of diverse chemical entities with potential biological activities. Studies have focused on developing synthetic methodologies to construct these scaffolds efficiently, highlighting their importance in drug development and synthetic organic chemistry (Goel, Luxami, & Paul, 2015).
Optical Properties and Sensing Applications
Imidazo[1,2-a]pyrimidines have been explored for their optical properties, including fluorescence. Certain derivatives can act as fluorescent sensors for metal ions, such as zinc, showcasing their potential in environmental monitoring and bioimaging. This application is exemplified by the synthesis and characterization of imidazo[1,2-a]pyrimidines with specific fluorescence responses to zinc ions, highlighting their utility beyond biological contexts (Rawat & Rawat, 2018).
Insecticidal Activity
Research has also indicated the relevance of imidazo[1,2-a]pyrimidines in developing insecticides. Studies on the binding affinity of nitromethylene- and nitroimino-imidazolidines to acetylcholine receptors in insects provide insights into designing new compounds with potent insecticidal properties, offering applications in agriculture and pest management (Liu, Lanford, & Casida, 1993).
Safety and Hazards
While specific safety and hazard information for 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine is not available in the search results, general precautions such as avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator are recommended when handling similar compounds .
Future Directions
Imidazo[1,2-a]pyridine cores, which include 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine, have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . Future research may focus on developing more effective compounds for treating various conditions, including cancer .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine are cancer cells, specifically breast cancer cells . The compound has shown significant antiproliferative potential against these cells .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation . This is achieved through the compound’s ability to bind to specific sites on the cancer cells, thereby disrupting their normal function and growth .
Biochemical Pathways
It is known that the compound’s antiproliferative activity is linked to its ability to disrupt the normal functioning of cancer cells . This disruption can lead to a cascade of downstream effects that ultimately result in the inhibition of cell proliferation .
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell proliferation . This can lead to a decrease in the size of tumors and potentially slow the progression of the disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other drugs, the patient’s overall health status, and specific characteristics of the tumor itself
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyrimidines can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the imidazo[1,2-a]pyrimidine derivative .
Cellular Effects
Other imidazo[1,2-a]pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[1,2-a]pyrimidine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-4-2-9(3-5-10)11-8-15-7-1-6-13-12(15)14-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTPRDYSRJDBRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347066 | |
Record name | 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28266-96-8 | |
Record name | 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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